molecular formula C6H13Cl2N3S B2471400 3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine;dihydrochloride CAS No. 2490398-58-6

3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine;dihydrochloride

Cat. No.: B2471400
CAS No.: 2490398-58-6
M. Wt: 230.15
InChI Key: DGSSJCZJBBVCGC-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine;dihydrochloride is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine typically involves the reaction of dimethylamine with a thiazole precursor. One common method involves the use of dimethylamine and a thiazole derivative under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the addition of a suitable catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of dyes, fungicides, and biocides

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. For instance, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine is unique due to the presence of the dimethylamino group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and industrial applications .

Properties

IUPAC Name

3-[(dimethylamino)methyl]-1,2-thiazol-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S.2ClH/c1-9(2)4-5-3-6(7)10-8-5;;/h3H,4,7H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSSJCZJBBVCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NSC(=C1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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